molecular formula C18H23N9 B12269060 9-methyl-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

9-methyl-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12269060
M. Wt: 365.4 g/mol
InChI Key: XONKFDIKMHQILT-UHFFFAOYSA-N
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Description

The compound 9-methyl-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex heterocyclic molecule. It features a purine core substituted with a piperazine ring, which is further substituted with a pyrimidine ring bearing a pyrrolidine moiety. This structure suggests potential biological activity, making it a candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution.

    Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions.

    Coupling with the Purine Core: The final step involves coupling the substituted piperazine with the purine core under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

9-methyl-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-methyl-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide

Uniqueness

9-methyl-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C18H23N9

Molecular Weight

365.4 g/mol

IUPAC Name

9-methyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C18H23N9/c1-24-13-23-16-17(24)21-12-22-18(16)27-8-6-26(7-9-27)15-10-14(19-11-20-15)25-4-2-3-5-25/h10-13H,2-9H2,1H3

InChI Key

XONKFDIKMHQILT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)N5CCCC5

Origin of Product

United States

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